REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[CH:11]=[C:10]2[C:6]([CH2:7][O:8][C:9]2=[O:12])=[CH:5][CH:4]=1>[O-2].[O-2].[Mn+4]>[O:12]=[C:9]1[C:10]2[C:6](=[CH:5][CH:4]=[C:3]([CH:2]=[O:1])[CH:11]=2)[CH2:7][O:8]1 |f:1.2.3|
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Name
|
|
Quantity
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3.25 g
|
Type
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reactant
|
Smiles
|
OCC1=CC=C2COC(C2=C1)=O
|
Name
|
|
Quantity
|
33 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
O=C1OCC2=CC=C(C=C12)C=O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |